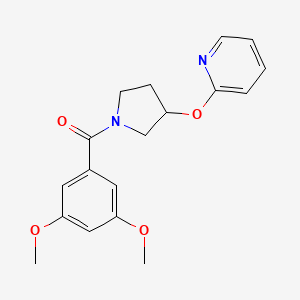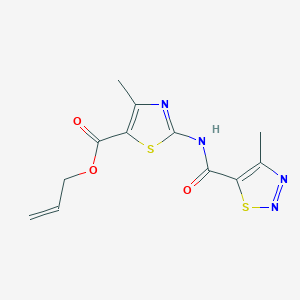
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the signaling pathways of B cells and is involved in the activation of various immune cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide targets BTK, an enzyme that plays a crucial role in the signaling pathways of B cells. BTK is involved in the activation of various immune cells, and its inhibition has been shown to have therapeutic potential in various diseases. This compound binds to the active site of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit B-cell activation and proliferation, reduce the production of inflammatory cytokines, and modulate the function of various immune cells. This compound has also been shown to have antitumor effects, including the induction of apoptosis and inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
Zukünftige Richtungen
There are several future directions for the development of N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide. One potential application is in the treatment of autoimmune diseases, where this compound has shown promising results in preclinical studies. Another potential application is in the treatment of various cancers, including B-cell malignancies and solid tumors. Additional studies are needed to further elucidate the mechanisms of action of this compound and to identify potential biomarkers for patient selection. Clinical trials are also needed to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide involves several steps, starting with the reaction of 2,6-dichloro-5-fluoropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-1,3-thiazole-2-carboxamide to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-carbamoyl-1,3-thiazol-2-yl)-2,6-dichloro-5-fluoropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has also been shown to have potential in the treatment of various cancers, including B-cell malignancies and solid tumors.
Eigenschaften
IUPAC Name |
2-[(2,6-dichloro-5-fluoropyridine-3-carbonyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN4O2S/c11-6-3(1-4(13)7(12)16-6)9(19)17-10-15-5(2-20-10)8(14)18/h1-2H,(H2,14,18)(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGLMYFGUZNVAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C(=O)NC2=NC(=CS2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)



![4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2403454.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)

